molecular formula C8H8ClNO2 B1360177 2-Methyl-3-nitrobenzyl chloride CAS No. 60468-54-4

2-Methyl-3-nitrobenzyl chloride

Cat. No.: B1360177
CAS No.: 60468-54-4
M. Wt: 185.61 g/mol
InChI Key: XZNDXQGZPOZITR-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzyl chloride is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzyl chloride, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the third position. This compound is known for its lachrymatory properties, meaning it can cause tearing and irritation when exposed to the eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-nitrobenzyl chloride can be synthesized through a multi-step process involving nitration and chlorination reactions. The typical synthetic route starts with the nitration of toluene to produce 2-methyl-3-nitrotoluene. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitrobenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted benzyl derivatives.

    Reduction: 2-Methyl-3-aminobenzyl chloride.

    Oxidation: 2-Methyl-3-nitrobenzoic acid.

Scientific Research Applications

2-Methyl-3-nitrobenzyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its reactive functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitrobenzyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing nitro group increases the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different functional groups into the benzyl framework .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitrobenzyl chloride
  • 3-Nitrobenzyl chloride
  • 4-Nitrobenzyl chloride

Uniqueness

2-Methyl-3-nitrobenzyl chloride is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-(chloromethyl)-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNDXQGZPOZITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209212
Record name alpha-Chloro-2-methyl-3-nitrotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60468-54-4
Record name 1-(Chloromethyl)-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60468-54-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chloro-2-methyl-3-nitrotoluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Chloro-2-methyl-3-nitrotoluene
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Record name Alpha-chloro-2-methyl-3-nitrotoluene
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Record name alpha-Chloro-2-methyl-3-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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